2-Mes-ADP - 475193-31-8

2-Mes-ADP

Catalog Number: EVT-257725
CAS Number: 475193-31-8
Molecular Formula: C11H14N5Na3O10P2S
Molecular Weight: 539.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Methylthioadenosine 5'-diphosphate (2-MeS-ADP) is a synthetic adenine nucleotide analogue frequently employed in scientific research to investigate purinergic signaling pathways. [] It serves as a potent agonist for specific P2Y receptors, notably the P2Y1 and P2Y12 subtypes, which are prominently expressed on platelets and play critical roles in platelet aggregation. [, , , , , ] 2-MeS-ADP exhibits greater resistance to enzymatic degradation compared to adenosine 5'-diphosphate (ADP), making it a valuable tool for studying P2Y receptor function. [, ]

Synthesis Analysis

While the provided abstracts don't offer detailed synthesis protocols for 2-MeS-ADP, they imply its synthesis through chemical modification of adenosine 5'-diphosphate (ADP). [, , , ] This likely involves introducing the methylthio group at the 2-position of the adenine ring. Specific synthetic details would require consultation of primary research articles or chemical synthesis databases.

Molecular Structure Analysis

2-MeS-ADP retains the fundamental structure of ADP, comprising an adenine base, a ribose sugar, and two phosphate groups. [, ] The key structural distinction lies in the presence of a methylthio (-SCH3) group at the 2-position of the adenine ring. [, , , ] This modification significantly influences its binding affinity and selectivity for P2Y receptor subtypes, particularly enhancing its potency at the P2Y1 receptor compared to ADP. [, , , ]

Mechanism of Action

Platelet Research:

  • Investigating platelet aggregation: 2-MeS-ADP's ability to potently induce platelet aggregation makes it indispensable for studying platelet function and identifying potential antiplatelet drugs. [, , , , , , , , , , ] It allows researchers to assess the effectiveness of drugs targeting the P2Y1 and P2Y12 receptors, essential for developing therapies for cardiovascular diseases. [, , , , , , , ]
  • Characterizing P2Y receptor subtypes: By comparing its effects to those of other agonists and antagonists, researchers can dissect the specific roles of P2Y1 and P2Y12 receptors in platelet activation, enabling the development of more targeted antiplatelet therapies. [, , , , , , , , , , ]
  • Studying signal transduction pathways: 2-MeS-ADP facilitates the investigation of intracellular signaling cascades downstream of P2Y receptor activation, shedding light on the complex mechanisms regulating platelet function. [, , , , , , , ]

Vascular Biology Research:

  • Examining vascular reactivity: 2-MeS-ADP can be used to assess the role of P2Y receptors in regulating vascular tone and blood pressure. [, , , ] This is crucial for understanding the development and progression of cardiovascular diseases like hypertension.
  • Studying endothelial dysfunction: By investigating 2-MeS-ADP's effects on endothelial cells, researchers can gain insights into the pathogenesis of endothelial dysfunction, a hallmark of various cardiovascular diseases. [, , , ]
Applications
  • Investigating purinergic signaling in other cell types: While primarily employed in platelet and vascular research, 2-MeS-ADP also holds promise for studying P2Y receptor function in other cell types, including neuronal cells, immune cells, and cancer cells. [, , , ]
  • Developing novel therapeutic agents: Understanding the structure-activity relationship of 2-MeS-ADP and its interaction with P2Y receptors could guide the development of new and improved drugs for treating cardiovascular diseases, inflammatory conditions, and potentially even cancer. [, ]
Future Directions
  • Developing more selective P2Y receptor agonists/antagonists: While 2-MeS-ADP is a potent agonist, designing analogues with even higher selectivity for specific P2Y subtypes could further refine our understanding of these receptors and lead to the development of more targeted therapies. []
  • Exploring the therapeutic potential of targeting P2Y receptors in other diseases: Given the diverse expression of P2Y receptors, future research could investigate their role in conditions beyond cardiovascular disease, including cancer, inflammation, and neurological disorders. [, , , ]
  • Developing novel drug delivery systems: Improving the stability and bioavailability of 2-MeS-ADP through novel drug delivery systems could enhance its therapeutic potential and facilitate its use in clinical settings. []

Adenosine 5'-diphosphate (ADP)

  • Compound Description: Adenosine 5'-diphosphate (ADP) is a naturally occurring nucleotide that plays a crucial role in platelet activation and aggregation. It acts as an agonist at the P2Y1, P2Y12, and P2Y13 receptors on the platelet surface, initiating signaling cascades that lead to platelet activation, shape change, and aggregation [].
  • Relevance: ADP is the endogenous ligand for the P2Y receptors that 2-MeS-ADP targets. Compared to ADP, 2-MeS-ADP demonstrates a significantly higher potency at these receptors, making it a more potent activator of platelet function [].

Adenosine 5'-triphosphate (ATP)

  • Compound Description: Adenosine 5'-triphosphate (ATP), another naturally occurring nucleotide, acts as an agonist at various P2 receptors, including the P2Y1, P2Y2, P2Y11, and P2X1 receptors. In the context of platelets, ATP exhibits a lower potency than both 2-MeS-ADP and ADP in activating platelet aggregation and other related responses [, ].
  • Relevance: While structurally similar to 2-MeS-ADP, ATP displays a distinct pharmacological profile, showing activity at a broader range of P2 receptors. Additionally, ATP demonstrates significantly lower potency in activating platelet responses compared to 2-MeS-ADP [, ].

Adenosine 5′-O-(2-thiodiphosphate) (ADPβS)

  • Compound Description: Adenosine 5′-O-(2-thiodiphosphate), also known as ADPβS, is a synthetic ADP analog that acts as an agonist at P2Y receptors, including P2Y1, P2Y12, and P2Y13. It is often employed in research to study platelet activation pathways [].

2-Methylthioadenosine triphosphate (2-MeS-ATP)

  • Compound Description: 2-Methylthioadenosine triphosphate (2-MeS-ATP) is an ATP analog that, interestingly, acts as an antagonist at the platelet P2Y12 receptor but displays agonist activity at the P2Y1 receptor [].
  • Relevance: Unlike 2-MeS-ADP, which acts as an agonist at both P2Y1 and P2Y12, 2-MeS-ATP exhibits opposing activities at these receptors. This difference highlights the significant impact of structural modifications on the pharmacological profiles of nucleotide analogs [].

2-Chloroadenosine triphosphate (2-Cl-ATP)

  • Compound Description: 2-Chloroadenosine triphosphate (2-Cl-ATP) is another ATP analog that, like 2-MeS-ATP, functions as an antagonist at the platelet P2Y12 receptor and an agonist at the P2Y1 receptor [].
  • Relevance: Similar to 2-MeS-ATP, 2-Cl-ATP demonstrates a distinct pharmacological profile compared to 2-MeS-ADP, highlighting the structural nuances that govern the activity of these nucleotide analogs at P2Y receptors [].

Uridine 5′-triphosphate (UTP)

  • Compound Description: Uridine 5′-triphosphate (UTP) is a pyrimidine nucleotide that predominantly activates the P2Y2 and P2Y4 receptors, which are involved in various cellular processes, including inflammation and pain signaling [, ].
  • Relevance: UTP activates a distinct subset of P2Y receptors compared to 2-MeS-ADP, indicating a different pharmacological profile. While both nucleotides influence cellular signaling, their effects are mediated through different receptor subtypes [, ].

Clopidogrel

  • Compound Description: Clopidogrel is a thienopyridine derivative that acts as an irreversible antagonist of the P2Y12 receptor. It is a prodrug requiring metabolic activation in the liver to exert its antiplatelet effects. Clopidogrel is widely used in clinical practice to prevent thrombosis in patients with cardiovascular diseases [, , , ].
  • Relevance: Clopidogrel and 2-MeS-ADP have opposing effects on platelet activation. While 2-MeS-ADP activates the P2Y12 receptor, promoting platelet aggregation, clopidogrel irreversibly blocks this receptor, thereby inhibiting platelet activation and aggregation [, , , ].

Ticlopidine

  • Relevance: Ticlopidine shares a similar mechanism of action with clopidogrel, both acting as irreversible P2Y12 receptor antagonists. Similar to clopidogrel, ticlopidine exerts an opposing effect to 2-MeS-ADP, inhibiting platelet activation by blocking the receptor that 2-MeS-ADP activates [, ].

Prasugrel (CS-747)

  • Compound Description: Prasugrel (CS-747) is a third-generation thienopyridine derivative and P2Y12 receptor antagonist. It is a prodrug that is rapidly metabolized to its active metabolite, R-138727, which irreversibly binds to and inhibits the P2Y12 receptor, preventing platelet activation and aggregation. Prasugrel is known for its faster onset of action and greater potency compared to clopidogrel [, ].

R-138727

  • Compound Description: R-138727 is the active metabolite of prasugrel and a potent, irreversible inhibitor of the P2Y12 receptor. It is responsible for the antiplatelet effects observed with prasugrel administration [].
  • Relevance: R-138727, being the active metabolite of prasugrel, shares the same relevance as prasugrel in terms of antagonizing the effects of 2-MeS-ADP by irreversibly blocking the P2Y12 receptor [].

R-99224

  • Compound Description: R-99224 is a mixture of two stereoisomers of R-138727, the active metabolite of prasugrel. It demonstrates potent inhibitory activity against the P2Y12 receptor and effectively inhibits ADP-induced platelet aggregation [].
  • Relevance: As a component of the active metabolite of prasugrel, R-99224 effectively antagonizes 2-MeS-ADP by blocking the P2Y12 receptor, similar to prasugrel and R-138727 [].

α,β-Me-ATP (α,β-methylene-ATP)

  • Compound Description: α,β-Me-ATP is a synthetic ATP analog that acts as a potent and selective agonist of the P2X1 receptor, which is another subtype of purinergic receptor involved in various physiological processes, including platelet activation [].
  • Relevance: While both α,β-Me-ATP and 2-MeS-ADP are nucleotide analogs that activate purinergic receptors involved in platelet function, they exhibit selectivity for different P2 receptor subtypes. α,β-Me-ATP primarily activates the P2X1 receptor, whereas 2-MeS-ADP shows higher affinity for the P2Y1, P2Y12, and P2Y13 receptors [].

Leukotriene E4 (LTE4)

  • Compound Description: Leukotriene E4 (LTE4) is a lipid mediator that plays a role in inflammatory responses, particularly in asthma and allergic reactions. LTE4 exerts its effects by binding to specific leukotriene receptors [].
  • Relevance: While both LTE4 and 2-MeS-ADP are involved in cellular signaling pathways, they operate through distinct mechanisms and target different receptor families. LTE4 primarily acts on leukotriene receptors, while 2-MeS-ADP targets purinergic receptors, specifically P2Y subtypes [].

2-[3-(bromo-2-oxopropylthio)]adenosine-5′-diphosphate (2-BOP-TADP)

  • Compound Description: 2-BOP-TADP is a synthetic ADP analog designed to study ADP receptor interactions. It exhibits a unique mechanism of action, initially binding to and activating the P2Y1 receptor like 2-MeS-ADP, but prolonged incubation leads to covalent modification of the receptor, abolishing its ability to elicit further cellular responses [].
  • Relevance: While both 2-BOP-TADP and 2-MeS-ADP activate the P2Y1 receptor, 2-BOP-TADP's ability to covalently modify the receptor distinguishes its pharmacological profile. This irreversible binding and subsequent desensitization of the receptor highlight a key difference in their mechanisms of action [].

2-(4-bromo-2,3-dioxobutylthio)adenosine-5′-diphosphate (2-BDB-TADP)

  • Compound Description: 2-BDB-TADP is another synthetic ADP analog used to investigate ADP receptor interactions. It demonstrates agonist activity at the P2Y1 receptor but with lower potency compared to both ADP and 2-BOP-TADP [].
  • Relevance: Similar to 2-MeS-ADP, 2-BDB-TADP activates the P2Y1 receptor, but its lower potency highlights the impact of structural variations on the binding affinity and functional effects of ADP analogs [].

Ap3/5(β/γ-B)A and Up3/5(β/γ-B)U Analogs

  • Compound Description: Ap3/5(β/γ-B)A and Up3/5(β/γ-B)U analogs are dinucleoside polyphosphate analogs incorporating boranophosphate modifications. These analogs exhibit varying degrees of potency and selectivity for P2Y receptors, with some showing promise as potential therapeutic agents due to their improved stability and resistance to enzymatic degradation [].
  • Relevance: The boranophosphate-modified dinucleoside analogs, while structurally distinct from 2-MeS-ADP, offer valuable insights into the structure-activity relationships of nucleotides interacting with P2Y receptors. These analogs provide a basis for developing novel P2Y receptor modulators with enhanced pharmacological properties [].

Properties

CAS Number

475193-31-8

Product Name

2-Mes-ADP

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Molecular Formula

C11H14N5Na3O10P2S

Molecular Weight

539.23

InChI

InChI=1S/C11H17N5O10P2S.3Na/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1

InChI Key

DYNGCIHMNWOBSU-MSQVLRTGSA-K

SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

2-MeS-ADP; 2 MeS ADP; 2MeSADP; 2-Methylthio-ADP; 2 Methylthio ADP;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.